molecular formula C8H11NO2S B1633212 N-(4-methylphenyl)methanesulfonamide CAS No. 4284-47-3

N-(4-methylphenyl)methanesulfonamide

Cat. No.: B1633212
CAS No.: 4284-47-3
M. Wt: 185.25 g/mol
InChI Key: JSSIRQJITXDDGR-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Methylphenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce 4-methylbenzenesulfonic acid and ammonia or an amine.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Hydrolysis Conditions: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products:

    Oxidation: 4-Methylbenzenesulfonic acid.

    Reduction: 4-Methylbenzenesulfonamide.

    Hydrolysis: 4-Methylbenzenesulfonic acid and ammonia or an amine.

Scientific Research Applications

N-(4-Methylphenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: The compound can be used in the development of polymers and other materials with specific properties.

    Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein binding.

    Industrial Applications: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)methanesulfonamide in biological systems often involves the inhibition of enzymes. The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and preventing their normal function. This mechanism is particularly relevant in the context of antibacterial activity, where the compound inhibits the synthesis of folic acid in bacteria.

Comparison with Similar Compounds

    N-(4-Chlorophenyl)methanesulfonamide: Similar structure but with a chlorine substituent, leading to different reactivity and applications.

    N-(4-Bromophenyl)methanesulfonamide: Contains a bromine substituent, which can affect its chemical properties and uses.

    N-(4-Nitrophenyl)methanesulfonamide: The nitro group introduces additional reactivity, making it useful in different chemical contexts.

Uniqueness: N-(4-Methylphenyl)methanesulfonamide is unique due to its specific methyl substituent, which influences its solubility, reactivity, and biological activity. This makes it a valuable compound in various research and industrial applications, distinguishing it from other sulfonamide derivatives.

Properties

IUPAC Name

N-(4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSIRQJITXDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-47-3
Record name N-(4-METHYLPHENYL)METHANESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with potassium phosphate (71.6 mg, 0.337 mmol, 1.1 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (2.8 mg, 0.00307 mmol, 0.01 equivalents) and phosphine ligand (0.00736 mmol, 0.024 equivalents). t-Amyl alcohol (1.1 mL) was syringed into the vial and the mixture was stirred for 30 minutes at 80° C. After cooling to room temperature, methanesulfonamide (35.0 mg, 0.368 mmol, 1.2 equivalents) and p-methylbenzene nonaflate (100 mg, 0.307 mmol, 1 equivalent) were added to the reaction solution. The vial was sealed with a crimp top and placed in a heating block at 80° C. After 16 hours, the reaction was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with CH2Cl2 (2 mL) and filtered through a pad of diatomaceous earth. The vial was rinsed with CH2Cl2 (2×2 mL), then the filter cake was washed with CH2Cl2 (2×2 mL). The filtrate was transferred to a tared flask and concentrated on a rotary evaporator to furnish an orange oil. The crude concentrate was sampled for a wt % analysis. Purified material could be isolated as an off-white solid by silica gel flash column chromatography (30 g silica gel, gradient from 85:15 to 70:30 heptane:ethyl acetate) (literature reference: Shekhar S, et al. J. Org. Chem. 2011; 76: 4552-4563). 1H NMR (400 MHz, CDCl3) δ ppm 7.22-7.07 (m, 4H), 6.57 (br s, 1H), 2.99 (s, 3H), 2.34 (s, 3H).
Name
potassium phosphate
Quantity
71.6 mg
Type
reactant
Reaction Step One
Quantity
0.00736 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mg
Type
catalyst
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
Name
p-methylbenzene nonaflate
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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